molecular formula C17H23NO3S B5466580 (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE

(2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE

Cat. No.: B5466580
M. Wt: 321.4 g/mol
InChI Key: BGHCKGJSPYFXPS-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Enamide Backbone: The starting materials, such as 4-tert-butylbenzaldehyde and a suitable amine, undergo a condensation reaction to form the enamide backbone.

    Introduction of the Thiolane Ring: The thiolane ring is introduced through a cyclization reaction involving a sulfur-containing reagent.

    Oxidation: The final step involves the oxidation of the thiolane ring to introduce the oxo groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxo groups or other functional groups.

    Reduction: Reduction reactions can be used to modify the double bond or the oxo groups.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional oxo derivatives, while reduction could result in saturated or partially saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules. Its structure suggests it could interact with proteins or nucleic acids, making it a candidate for drug development studies.

Medicine

In medicine, the compound could be investigated for its pharmacological properties. Its ability to undergo various chemical modifications makes it a potential lead compound for the development of new therapeutic agents.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals or materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to Enzymes: The compound could inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It might interact with cellular receptors, modulating signal transduction pathways.

    DNA/RNA Binding: The compound could bind to nucleic acids, affecting gene expression or replication processes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-METHYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: Similar structure but with a methyl group instead of a tert-butyl group.

    (2E)-3-(4-ETHYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE: Similar structure but with an ethyl group instead of a tert-butyl group.

Uniqueness

The uniqueness of (2E)-3-(4-TERT-BUTYLPHENYL)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)PROP-2-ENAMIDE lies in its specific substitution pattern and the presence of the thiolane ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(E)-3-(4-tert-butylphenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3S/c1-17(2,3)14-7-4-13(5-8-14)6-9-16(19)18-15-10-11-22(20,21)12-15/h4-9,15H,10-12H2,1-3H3,(H,18,19)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHCKGJSPYFXPS-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808586
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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